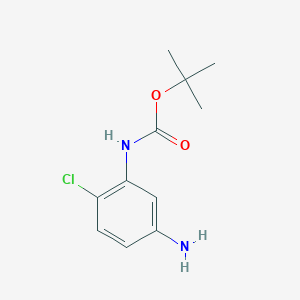

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

Overview

Description

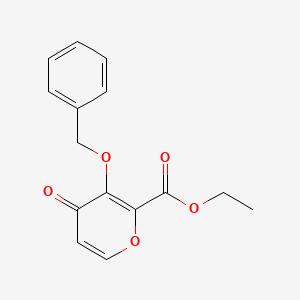

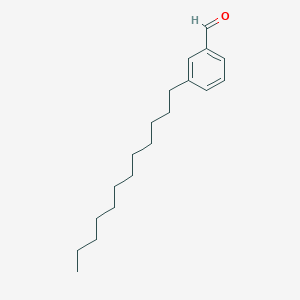

“(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H15ClN2O2 . It is a type of carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Molecular Structure Analysis

The carbamate functionality in “(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Chemical Reactions Analysis

Carbamates, including “(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester”, have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors . The metabolic lability of carbamates decreases in a certain series, and carbamates derived from ammonia or aliphatic amines are sufficiently long-lived .

Scientific Research Applications

Synthesis Techniques

- Asymmetric Mannich Reaction: This compound is related to tert-butyl phenyl(phenylsulfonyl)methylcarbamate, which can be synthesized via asymmetric Mannich reactions. This process is critical for producing chiral amino carbonyl compounds, indicating the compound's role in creating enantioselective products (Yang et al., 2009).

- Spectroscopic Properties and Michael Addition: tert-Butyl carbazate, a related compound, undergoes Michael addition with acrylamide to produce substituted carbazates. This method can be used to protect azaglutamine esters, showcasing the compound's utility in peptide synthesis (Gray et al., 1991).

Crystallographic and Synthetic Studies

- Crystal Structure Analysis: The crystal structure of a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was determined, providing insights into molecular conformation and interactions. This analysis aids in understanding the physical properties of related compounds (Kant et al., 2015).

- Deprotection of tert-Butyl Carbamates: Studies have demonstrated the use of aqueous phosphoric acid as a mild and environmentally benign reagent for deprotecting tert-butyl carbamates. This method's selectivity and mildness are crucial for synthesizing sensitive compounds without altering other functional groups (Li et al., 2006).

Novel Compounds and Methodologies

- Synthesis of Dihydropyrimidones: The compound is part of research exploring the enantioselective preparation of dihydropyrimidones. This area of research underscores the compound's role in synthesizing chiral molecules, which are important in medicinal chemistry (Goss et al., 2009).

Mechanism of Action

Target of Action

It’s known that demonstrating intracellular protein target engagement is an essential step in the development and progression of new chemical probes and potential small molecule therapeutics .

Biochemical Pathways

It’s known that the conditions in biochemical assays often display little relevance to the intracellular environment, which can result in a failure to translate high target affinity to activity within a living cell .

Result of Action

It’s known that the compounds described in the patent can be used as anticonvulsants .

Future Directions

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery . Therefore, “(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” and other carbamates may continue to play an important role in these areas.

properties

IUPAC Name |

tert-butyl N-(5-amino-2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRXAUCXAXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656158 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester | |

CAS RN |

879614-93-4 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)

![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)

![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)

![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)

![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)